molecular formula C11H17N3O3 B11065451 4-hydroxy-3-[2-(1H-imidazol-5-yl)ethyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one

4-hydroxy-3-[2-(1H-imidazol-5-yl)ethyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one

Cat. No.: B11065451
M. Wt: 239.27 g/mol
InChI Key: CMOXPFWUMOGDSY-UHFFFAOYSA-N
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Description

4-HYDROXY-3-[2-(1H-IMIDAZOL-5-YL)ETHYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE is a complex organic compound that features both imidazole and oxazolone rings. This compound is notable for its unique structure, which combines the properties of both heterocyclic components, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-3-[2-(1H-IMIDAZOL-5-YL)ETHYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of nickel catalysts . The oxazolone ring can be formed through the reaction of amino acids with acyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes the use of high-pressure and high-temperature conditions to facilitate the cyclization reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-3-[2-(1H-IMIDAZOL-5-YL)ETHYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: TBHP, hydrogen peroxide (H2O2)

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines.

Mechanism of Action

The mechanism of action of 4-HYDROXY-3-[2-(1H-IMIDAZOL-5-YL)ETHYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzyme activity and protein function . The oxazolone ring can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-HYDROXY-3-[2-(1H-IMIDAZOL-5-YL)ETHYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE is unique due to its combined imidazole and oxazolone rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications .

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

4-hydroxy-3-[2-(1H-imidazol-5-yl)ethyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H17N3O3/c1-10(2)11(3,16)14(9(15)17-10)5-4-8-6-12-7-13-8/h6-7,16H,4-5H2,1-3H3,(H,12,13)

InChI Key

CMOXPFWUMOGDSY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(=O)O1)CCC2=CN=CN2)(C)O)C

Origin of Product

United States

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